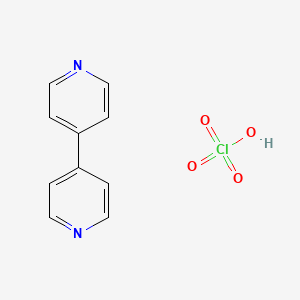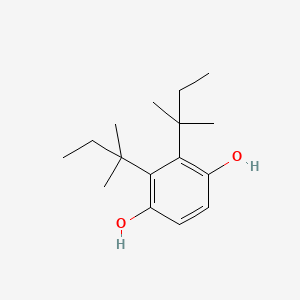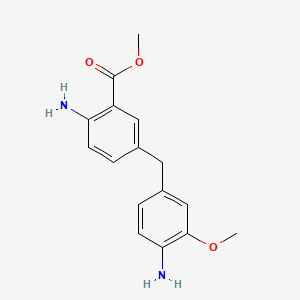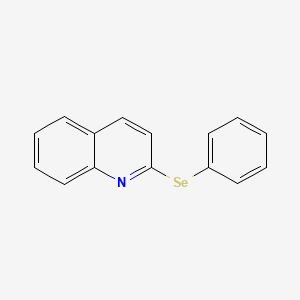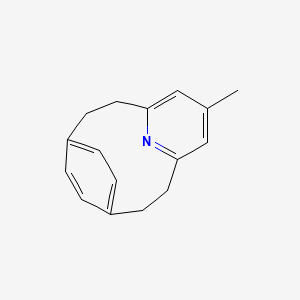
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- is a complex organic compound with the molecular formula C15H15N. This compound is characterized by its unique tricyclic structure, which includes multiple aromatic rings and a nitrogen atom integrated into the ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene: Similar structure but lacks the methyl group.
Tricyclo[9.2.2.14,8]hexadeca-4,6,8(16),11,13,14-hexaene: Similar tricyclic structure but different functional groups.
Uniqueness
The uniqueness of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- lies in its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
70389-16-1 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
6-methyl-16-azatricyclo[9.2.2.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene |
InChI |
InChI=1S/C16H17N/c1-12-10-15-8-6-13-2-3-14(5-4-13)7-9-16(11-12)17-15/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
UXDDIFNUJIKZHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C1)CCC3=CC=C(CC2)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


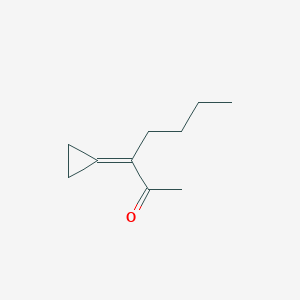
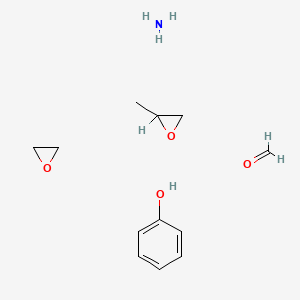
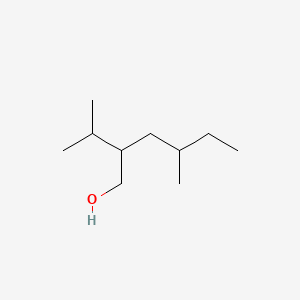
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
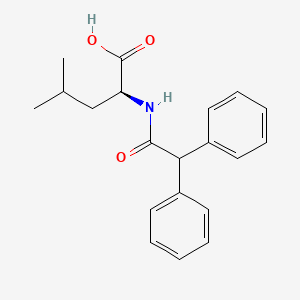
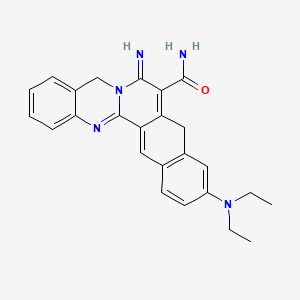
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
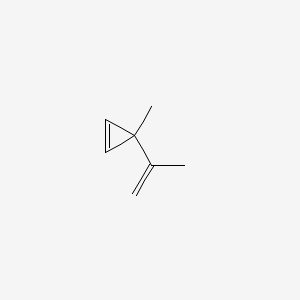
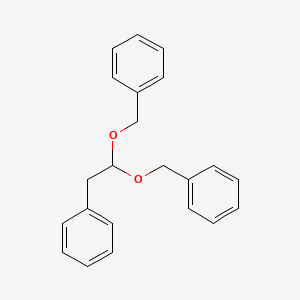
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
